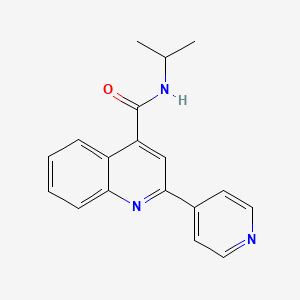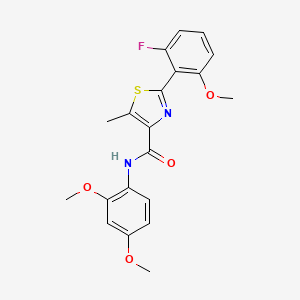![molecular formula C19H21ClN2O3 B14959445 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C18H20ClNO3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group, a carbonyl group, and an ethoxypropyl group attached to a benzamide core.
準備方法
The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be achieved through several methods:
- Synthetic Routes:
- One common method involves the reaction of 4-chlorobenzoyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
- Another method involves the use of oxalyl chloride to convert 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, which is then reacted with 3-ethoxypropylamine.
- Industrial Production Methods:
- Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction:
- Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
- Common Reagents and Conditions:
- Typical reagents include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
- Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide has a wide range of applications in scientific research:
- Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block for the development of novel compounds with potential pharmaceutical applications.
- Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme interactions and inhibition.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
- Industry:
- The compound is used in the development of agrochemicals and pesticides.
- It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound binds to enzymes and receptors, modulating their activity.
- It may inhibit the function of certain enzymes involved in disease pathways.
- Pathways Involved:
- The compound can interfere with cellular signaling pathways, leading to altered cellular responses.
- It may induce apoptosis in cancer cells by disrupting mitochondrial function.
類似化合物との比較
2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide can be compared with other similar compounds:
- Similar Compounds:
- 2-chloro-N-[(4-chlorophenyl)amino]benzamide
- 2-{[(4-chlorophenyl)amino]carbonyl}amino-N-phenylbenzamide
- Uniqueness:
- The presence of the ethoxypropyl group distinguishes it from other benzamide derivatives.
- Its unique structure contributes to its specific biological and chemical properties.
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
2-[(4-chlorobenzoyl)amino]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-13-5-12-21-19(24)16-6-3-4-7-17(16)22-18(23)14-8-10-15(20)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,21,24)(H,22,23) |
InChIキー |
GKRQXEJUWDBZTJ-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate](/img/structure/B14959362.png)
![N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959379.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B14959388.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14959403.png)

![2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14959414.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959419.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14959427.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14959441.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)
